3-fluoro-N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide
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Description
3-fluoro-N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of a specific enzyme, which makes it a promising candidate for the development of new drugs to treat various diseases.
Scientific Research Applications
Antiviral Drug Discovery
Although not directly mentioned, the structural analogues of pyridazine compounds have been explored in antiviral drug discovery. For example, compounds like T-705 (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) and its structurally related analogues have been studied for their potential in treating viral infections, including influenza and hemorrhagic fever virus infections, showcasing the relevance of fluoro-substituted pyridazine derivatives in antiviral research (De Clercq, 2009).
Luminescence for Organic Materials
Research into benzamides with pyridine, pyridazine, pyrazine, and pyrimidine rings has led to the development of novel blue fluorophores. These compounds exhibit intense blue fluorescence, which is significant for applications in biological imaging and organic materials. The study highlights the importance of the structural moiety similar to 3-fluoro-N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide in creating materials with desirable photophysical properties (Yamaji et al., 2017).
Medical Imaging
Compounds structurally related to 3-fluoro-N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide have been synthesized for use in positron emission tomography (PET) imaging. For instance, fluoropropoxy and fluoroethoxy substituted imidazo[1,2-a]pyridines have shown high affinity and selectivity for peripheral benzodiazepine receptors, indicating their potential in imaging neurodegenerative disorders (Fookes et al., 2008).
Anticancer Therapy
Flumatinib, a compound with structural similarities, has been in clinical trials for the treatment of chronic myelogenous leukemia (CML). Its metabolism in humans involves processes such as N-demethylation and amide hydrolysis, highlighting the pharmacokinetic properties of such compounds in anticancer therapy (Gong et al., 2010).
properties
IUPAC Name |
3-fluoro-N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4OS/c18-13-5-3-4-12(10-13)17(23)20-15-7-8-16(22-21-15)24-11-14-6-1-2-9-19-14/h1-10H,11H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNZQWCBUCRYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide |
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